

Laboratory Scale Synthesis of 3',5'-Diacetoxyacetophenone: Application Notes and Protocols

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Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

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Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of **3',5'-Diacetoxyacetophenone**, a valuable intermediate in organic synthesis and pharmaceutical development. Two primary synthetic routes are presented: the acetylation of 3',5'-dihydroxyacetophenone and a Grignard reaction involving 3,5-diacetoxybenzoyl chloride. These protocols are designed to be clear, concise, and reproducible for researchers in chemistry and drug discovery.

Introduction

3',5'-Diacetoxyacetophenone (CAS No: 35086-59-0) is a key building block in the synthesis of various organic molecules.^[1] Its structure, featuring a substituted acetophenone core, makes it a versatile precursor for the synthesis of pharmaceutical agents, including bronchodilators like Fenoterol.^[2] The diacetoxy- functionality allows for strategic deprotection to reveal the corresponding dihydroxy compound, enabling further chemical transformations. This document outlines two reliable methods for its synthesis at a laboratory scale.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₂ O ₅	[3]
Molecular Weight	236.22 g/mol	[3]
Melting Point	91-94 °C	[3]
Appearance	White to off-white crystalline powder	

Experimental Protocols

Two distinct and reliable methods for the synthesis of **3',5'-Diacetoxyacetophenone** are detailed below.

Method 1: Acetylation of 3',5'-Dihydroxyacetophenone

This method involves the direct acetylation of the hydroxyl groups of 3',5'-dihydroxyacetophenone using acetic anhydride with pyridine as a catalyst.[4][5]

Materials:

- 3',5'-Dihydroxyacetophenone
- Acetic Anhydride (Ac₂O)
- Pyridine (anhydrous)
- Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
- 1 M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Toluene

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acetic Anhydride:** Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (2.2 equivalents) dropwise while stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
- **Work-up:**
 - Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.
 - Dilute the residue with dichloromethane or ethyl acetate.

- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3',5'-Diacetoxyacetophenone**.

Quantitative Data Summary (Method 1 - Representative)

Reactant	Molar Eq.	Molecular Weight (g/mol)	Sample Mass (g)	Sample Moles (mmol)
3',5'-Dihydroxyacetophenone	1.0	152.15	1.52	10.0
Acetic Anhydride	2.2	102.09	2.25	22.0
Product	Molecular Weight (g/mol)	Theoretical Yield (g)	Typical Yield (%)	
3',5'-Diacetoxyacetophenone	236.22	2.36	90-95%	

Method 2: Iron-Catalyzed Grignard Reaction

This protocol describes the synthesis of **3',5'-Diacetoxyacetophenone** via the reaction of 3,5-diacetoxybenzoyl chloride with methylmagnesium chloride, catalyzed by tris(dibenzoylmethanato)iron(III).^[3]

Materials:

- 3,5-Diacetoxybenzoyl chloride
- Methylmagnesium chloride (3M solution in THF)

- Tris(dibenzoylmethanato)iron(III)
- Anhydrous Tetrahydrofuran (THF)
- Aqueous Ammonium Chloride (NH₄Cl) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

- Three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser
- Inert atmosphere setup (nitrogen or argon)
- Low-temperature bath (e.g., acetone/dry ice)
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** Under a nitrogen atmosphere, charge a 100 ml three-necked flask with 3,5-diacetoxybenzoyl chloride (2.0 g, 7.8 mmol), tris(dibenzoylmethanato)iron(III) (169 mg, 3 mol-%), and 15 ml of dry THF.[3]
- **Grignard Addition:** Cool the solution to -15 °C. Add methylmagnesium chloride (2.6 ml of a 3M solution in THF) dropwise over 20 minutes, ensuring the temperature is maintained at -15 °C.[3]
- **Reaction:** Stir the reaction mixture for an additional 10 minutes at -15 °C.[3]
- **Quenching:** Quench the reaction by adding aqueous ammonium chloride solution.[3]
- **Work-up:**
 - Extract the mixture with ethyl acetate.

- Dry the combined organic extracts over anhydrous MgSO_4 .^[3]
- Concentrate the solution under reduced pressure.
- Purification: The residue can be further purified by column chromatography on silica gel if necessary. The yield of **3',5'-Diacetoxyacetophenone** is reported to be approximately 87.0%.^[3]

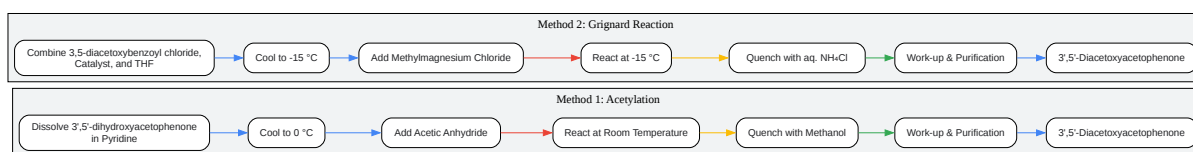
Quantitative Data Summary (Method 2)

Reactant/Catalyst	Molar Eq. / Mol%	Molecular Weight (g/mol)	Sample Mass/Volume	Sample Moles (mmol)
3,5-Diacetoxybenzoyl chloride	1.0	254.65	2.0 g	7.8
Methylmagnesium chloride	~1.0	-	2.6 mL (3M in THF)	~7.8
Tris(dibenzoylmethanato)iron(III)	3 mol-%	703.58	169 mg	0.24

Product	Molecular Weight (g/mol)	Reported Yield (%)
3',5'-Diacetoxyacetophenone	236.22	87.0%

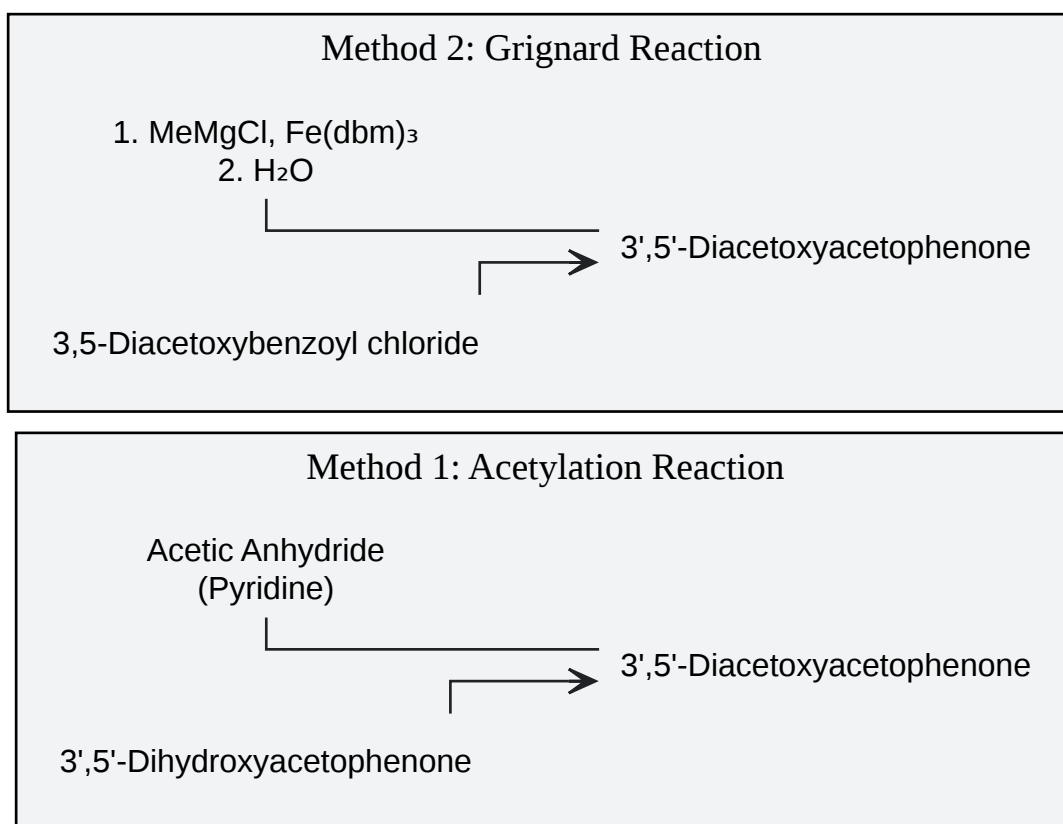
Experimental Workflow and Diagrams

The following diagrams illustrate the chemical reaction and the general laboratory workflow for the synthesis of **3',5'-Diacetoxyacetophenone**.



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Caption: Experimental workflows for the synthesis of **3',5'-Diacetoxyacetophenone**.



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Caption: Chemical reaction schemes for the synthesis of **3',5'-Diacetoxyacetophenone**.

Conclusion

The protocols described in this document provide two effective methods for the laboratory-scale synthesis of **3',5'-Diacetoxyacetophenone**. The acetylation route offers a straightforward approach with high yields, while the Grignard reaction provides an alternative pathway with good efficiency. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. These detailed procedures and the accompanying data are intended to support researchers in their synthetic chemistry endeavors.

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